2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide
Description
2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide is a synthetic organic compound that features a unique combination of functional groups, including a chloro group, an oxadiazole ring, and cyclopropyl and cycloheptyl substituents
Properties
IUPAC Name |
2-chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-11(17)16(21)20(13-8-9-13)10-14-18-15(19-22-14)12-6-4-2-3-5-7-12/h11-13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBXCCFCHPPHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=NC(=NO1)C2CCCCCC2)C3CC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting an amidoxime with a carboxylic acid derivative under basic conditions. For example, amidoximes can react with carboxylic acids or their derivatives (such as esters or acyl chlorides) in the presence of a base like sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .
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Introduction of the Cycloheptyl Group: : The cycloheptyl group can be introduced through a nucleophilic substitution reaction. This step involves reacting a cycloheptyl halide with the oxadiazole intermediate in the presence of a suitable base.
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Formation of the Final Compound: : The final step involves the introduction of the chloro and cyclopropyl groups. This can be achieved by reacting the intermediate with a chloroalkylating agent and a cyclopropylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide has several scientific research applications:
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Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent .
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Materials Science: : The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
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Industrial Chemistry: : It can serve as an intermediate in the synthesis of other complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
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1,2,4-Oxadiazole Derivatives: : Compounds with similar oxadiazole rings, such as 2-(1,2,4-oxadiazol-5-yl)anilines, have shown various biological activities, including antimicrobial and anticancer properties .
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Cyclopropyl Amides: : Compounds with cyclopropyl amide groups are known for their stability and unique reactivity, making them useful in medicinal chemistry.
Uniqueness
2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide stands out due to its combination of a chloro group, an oxadiazole ring, and cyclopropyl and cycloheptyl substituents. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
